Cas no 2171892-69-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid
- EN300-1563044
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid
- 2171892-69-4
-
- Inchi: 1S/C23H24F2N2O5/c1-13(22(30)27-19(21(24)25)10-20(28)29)11-26-23(31)32-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,21H,10-12H2,1H3,(H,26,31)(H,27,30)(H,28,29)
- InChI Key: BFTHWLCNOMYADW-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)NC(C(C)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
Computed Properties
- Exact Mass: 446.16532819g/mol
- Monoisotopic Mass: 446.16532819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 10
- Complexity: 655
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 105Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1563044-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1563044-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1563044-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-4,4-difluorobutanoic acid |
2171892-69-4 | 100mg |
$2963.0 | 2023-09-24 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid
Comprehensive Analysis of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid (CAS No. 2171892-69-4) in Modern Pharmaceutical Research
The compound 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid (CAS No. 2171892-69-4) has garnered significant attention in the field of peptide synthesis and drug development. With its unique Fmoc-protected amino acid structure, this molecule serves as a critical building block for designing novel therapeutics, particularly in targeted drug delivery systems. Researchers are increasingly exploring its potential in addressing challenges like enzyme stability and bioavailability enhancement, which rank among the top-searched topics in pharmaceutical AI databases.
One of the most intriguing aspects of CAS 2171892-69-4 lies in its difluorobutanoic acid moiety, which contributes to improved metabolic resistance compared to non-fluorinated analogs. This characteristic aligns with current industry trends toward fluorinated pharmaceuticals, a hot topic in medicinal chemistry forums. The compound's Fmoc-protecting group (a frequently searched term in peptide synthesis queries) allows for efficient deprotection under mild conditions, making it invaluable for solid-phase peptide synthesis (SPPS) workflows.
Recent studies highlight the compound's role in developing peptide-based therapeutics, particularly for conditions requiring precise molecular targeting. Its structural features enable the creation of stable peptide conjugates that resist premature degradation - a key concern reflected in numerous "peptide drug stability" search queries. The 2-methylpropanamido segment further enhances steric control during coupling reactions, addressing common challenges documented in peptide synthesis optimization discussions.
From a technical perspective, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid demonstrates excellent compatibility with automated synthesizers, responding to growing industry demands for high-throughput peptide production. Analytical data shows consistent purity profiles when processed under standard Fmoc-chemistry conditions, making it a reliable choice for researchers investigating structure-activity relationships (SAR) in drug discovery projects.
The pharmaceutical industry's shift toward personalized medicine has increased the relevance of specialized building blocks like this compound. Its difluorinated backbone (a trending search term in medicinal chemistry) offers unique electronic properties that can fine-tune peptide-receptor interactions. Furthermore, the compound's stability under various pH conditions makes it particularly valuable for developing oral peptide formulations, a major focus area in current drug delivery research.
Quality control protocols for CAS 2171892-69-4 typically involve advanced analytical techniques such as HPLC-MS and NMR spectroscopy, ensuring batch-to-batch reproducibility. This aligns with stringent regulatory requirements for pharmaceutical intermediates, another highly searched term in quality assurance circles. The compound's well-characterized properties support its growing adoption in GLP-compliant research environments.
Looking forward, the unique attributes of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4,4-difluorobutanoic acid position it as a key player in next-generation bioconjugation strategies. Its molecular architecture enables the development of multifunctional peptide hybrids, addressing the increasing demand for combination therapies. As peptide therapeutics continue gaining traction (evidenced by rising search volumes for "peptide drugs market"), this compound's importance in medicinal chemistry is expected to grow substantially.
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